3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid
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Overview
Description
3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid is a complex organic compound with a unique structure that includes a piperidine ring substituted with dimethyl and phenylethyl groups, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the dimethyl and phenylethyl groups. The final step involves the attachment of the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]propanoic acid
- 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]butanoic acid .
Uniqueness
What sets 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
654648-03-0 |
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Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C22H27NO2/c1-17-16-23(13-11-18-7-4-3-5-8-18)14-12-22(17,2)20-10-6-9-19(15-20)21(24)25/h3-10,15,17H,11-14,16H2,1-2H3,(H,24,25)/t17-,22+/m0/s1 |
InChI Key |
ZVEGVBBCHZDLRJ-HTAPYJJXSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC=CC(=C2)C(=O)O)CCC3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC=CC(=C2)C(=O)O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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